1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol
CAS No.:
Cat. No.: VC13554121
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO4 |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-nitro-1-(2-phenylmethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C15H15NO4/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2 |
| Standard InChI Key | ZKAIVKHSRZZERV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O |
Introduction
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is an organic compound with the molecular formula C15H15NO4. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety. This compound is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Synthesis
The synthesis of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol typically involves the nitration of 1-[2-(benzyloxy)phenyl]ethanol. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process is usually performed at low temperatures to prevent over-nitration and achieve high yields of the desired product.
Types of Reactions
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol undergoes various chemical reactions:
-
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: Reduction of the nitro group can yield amines or hydroxylamines using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
-
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Applications
This compound is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biological Activities and Potential Therapeutic Applications
1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is explored for its potential therapeutic applications, particularly in the development of new drugs. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
| Compound | Key Features | Differences |
|---|---|---|
| 1-[2-(benzyloxy)phenyl]ethanol | Lacks the nitro group | Less reactive in certain chemical reactions |
| 2-nitro-1-phenylethanol | No benzyloxy group | Affects solubility and reactivity |
| 1-(2-hydroxyphenyl)-2-nitroethanol | Hydroxy group instead of benzyloxy | Influences chemical properties and biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume